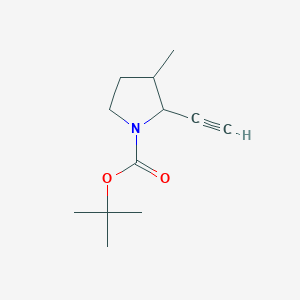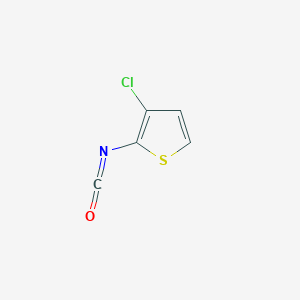
3-Chloro-2-isocyanatothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method includes the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Safety measures are crucial due to the involvement of hazardous reagents like thionyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-isocyanatothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkenes or alkynes in the presence of catalysts like copper(I) iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, products like 3-azido-2-isocyanatothiophene or 3-amino-2-isocyanatothiophene are formed.
Cycloaddition Products: Formation of heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-isocyanatothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in designing enzyme inhibitors for therapeutic applications. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isocyanatothiophene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-isocyanatothiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-isocyanatothiophene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity patterns. Its ability to undergo diverse chemical reactions and form stable products makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H2ClNOS |
|---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
3-chloro-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |
InChI-Schlüssel |
KHDWFNCUCBZSIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


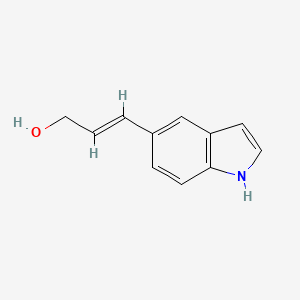
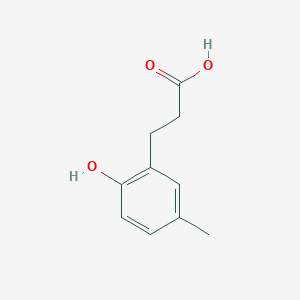
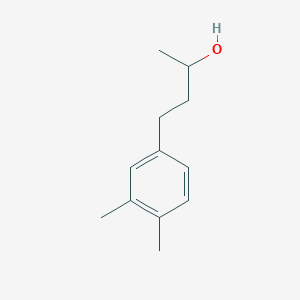
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

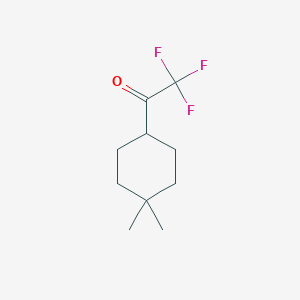
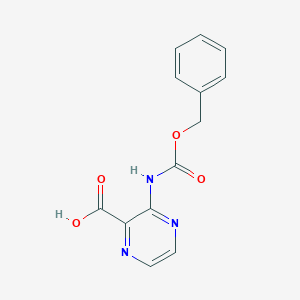
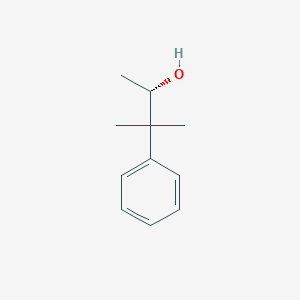
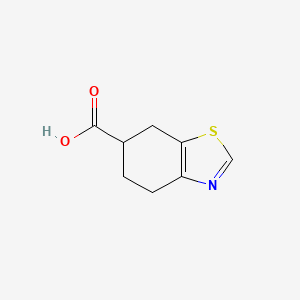
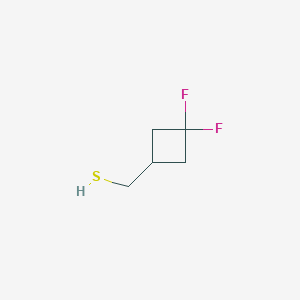
![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

